molecular formula C9H14O5 B13019775 Diisopropyl 2-oxomalonate

Diisopropyl 2-oxomalonate

Cat. No.: B13019775
M. Wt: 202.20 g/mol
InChI Key: ISAKWFYKUTYAQE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biological Activity

Diisopropyl 2-oxomalonate is a chemical compound that has garnered interest due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its electrophilic properties, interactions with biological nucleophiles, and potential applications in pharmacology.

Chemical Structure and Properties

This compound is characterized by its molecular formula C10H18O4C_10H_{18}O_4 and a molecular weight of approximately 190.21 g/mol. The compound features two isopropyl groups attached to a central carbonyl group, which is adjacent to two ester functionalities. This unique structure contributes to its electrophilic nature, making it potentially reactive with various biological nucleophiles.

Potential Biological Activities

1. Antimicrobial Activity:
While direct evidence for the antimicrobial activity of this compound is scarce, related compounds in the oxodicarboxylic acid family have shown promising results against various pathogens. The ability of these compounds to disrupt microbial membranes or interfere with metabolic pathways could be explored further in future studies.

2. Anticancer Activity:
The potential anticancer properties of this compound may also be linked to its electrophilic nature. Electrophiles can modify cellular macromolecules, potentially leading to apoptosis in cancer cells. Research into similar compounds has indicated that they may induce cell cycle arrest or apoptosis through various mechanisms.

Study on Structural Analogues

A study examining structural analogues of this compound indicated that compounds with similar electrophilic characteristics exhibited significant antioxidant activities. These findings suggest that further research into this compound could reveal its potential as an antioxidant agent, which would be particularly relevant in the context of oxidative stress-related diseases .

Synthesis and Reactivity Studies

Research has focused on synthesizing this compound through various methods, highlighting the compound's reactivity profile. Interaction studies have demonstrated that this compound can react with nucleophiles such as amines and thiols, forming stable adducts that may possess interesting biological properties .

Comparative Analysis of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Notable Biological Activity
This compoundC10H18O4C_{10}H_{18}O_{4}190.21Potential antimicrobial and anticancer
Oxodicarboxylic acidsVariesVariesAntioxidant, antibacterial
Imidazole-containing peptidesVariesVariesAntioxidant, protective against oxidative stress

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

dipropan-2-yl 2-oxopropanedioate

InChI

InChI=1S/C9H14O5/c1-5(2)13-8(11)7(10)9(12)14-6(3)4/h5-6H,1-4H3

InChI Key

ISAKWFYKUTYAQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)C(=O)OC(C)C

Origin of Product

United States

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